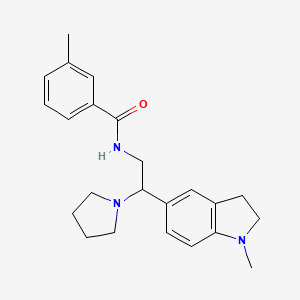
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O and its molecular weight is 363.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, with a CAS number of 921895-14-9, is a complex organic compound that belongs to the class of benzamides. Its structural features include a methyl group, an indoline moiety, and a pyrrolidine ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C23H29N3O, with a molecular weight of 363.5 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 921895-14-9 |
Antipsychotic Properties
Research has indicated that compounds structurally related to benzamides often exhibit neuroleptic (antipsychotic) activity. For instance, studies on similar benzamides have demonstrated significant efficacy in reducing apomorphine-induced stereotypy in animal models, suggesting potential antipsychotic properties for this compound as well .
The mechanism of action for this compound likely involves interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The presence of both indoline and pyrrolidine rings may enhance binding affinity and selectivity towards these targets, which is crucial for the pharmacological effects observed in related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives similar to this compound:
- Neuroleptic Activity : In a comparative study, certain benzamides exhibited up to 15 times greater activity than metoclopramide in inhibiting stereotypic behavior in rats, indicating that modifications in the structure can significantly enhance biological potency .
- Structure-Activity Relationship (SAR) : A systematic evaluation of various benzamide derivatives has shown that specific substitutions on the aromatic ring and alterations in the nitrogen-containing heterocycles can lead to improved pharmacological profiles. For example, compounds with additional methyl groups on the nitrogen or aromatic ring often demonstrate enhanced activity .
科学的研究の応用
Biological Activities
Research indicates that compounds similar to 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant biological activities, particularly in cancer research. Key findings include:
- Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrrolidine moiety may enhance these effects by improving binding affinity to cancer-related targets . Case Study : A related study demonstrated IC50 values in the range of 10–30 µM against various cancer cell lines, suggesting that structural modifications could lead to enhanced cytotoxicity.
Therapeutic Potential
The therapeutic applications of this compound are being explored in various areas:
- Neuropharmacology : Due to its structural characteristics, it may have implications in treating neurological disorders.
- Antidepressant Activity : The indoline and pyrrolidine components suggest potential interactions with neurotransmitter systems, warranting further investigation into antidepressant effects.
特性
IUPAC Name |
3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-17-6-5-7-20(14-17)23(27)24-16-22(26-11-3-4-12-26)18-8-9-21-19(15-18)10-13-25(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUMTIWNTFFRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













